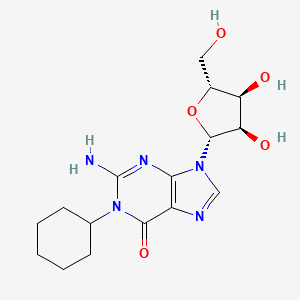![molecular formula C23H17BrO3 B12898240 Ethanone, 1-[4-bromo-7-(diphenylmethoxy)-2-benzofuranyl]- CAS No. 826992-35-2](/img/structure/B12898240.png)
Ethanone, 1-[4-bromo-7-(diphenylmethoxy)-2-benzofuranyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(7-(Benzhydryloxy)-4-bromobenzofuran-2-yl)ethanone is a synthetic organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a benzhydryloxy group, a bromine atom, and an ethanone moiety attached to a benzofuran ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-(Benzhydryloxy)-4-bromobenzofuran-2-yl)ethanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors, such as 2-hydroxybenzaldehyde and phenylacetic acid, under acidic conditions.
Introduction of Bromine Atom: The bromine atom can be introduced via bromination of the benzofuran core using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or acetic acid.
Attachment of Benzhydryloxy Group: The benzhydryloxy group can be attached through a nucleophilic substitution reaction using benzhydrol and a suitable base like potassium carbonate in an aprotic solvent such as dimethylformamide (DMF).
Formation of Ethanone Moiety: The ethanone moiety can be introduced by acylation of the benzofuran derivative using acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of 1-(7-(Benzhydryloxy)-4-bromobenzofuran-2-yl)ethanone may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
化学反応の分析
Types of Reactions
1-(7-(Benzhydryloxy)-4-bromobenzofuran-2-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or hydrocarbons.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or hydrocarbons.
Substitution: Amino or thio derivatives of the benzofuran compound.
科学的研究の応用
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: It is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 1-(7-(Benzhydryloxy)-4-bromobenzofuran-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context and application.
類似化合物との比較
1-(7-(Benzhydryloxy)-4-bromobenzofuran-2-yl)ethanone can be compared with other benzofuran derivatives to highlight its uniqueness:
Similar Compounds: Benzofuran, 2-bromo-1-(benzhydryloxy)ethanone, 7-hydroxy-4-bromobenzofuran.
Uniqueness: The presence of both the benzhydryloxy group and the bromine atom in the benzofuran ring makes this compound unique, as it combines the properties of both functional groups, potentially leading to enhanced biological activities and diverse chemical reactivity.
特性
CAS番号 |
826992-35-2 |
|---|---|
分子式 |
C23H17BrO3 |
分子量 |
421.3 g/mol |
IUPAC名 |
1-(7-benzhydryloxy-4-bromo-1-benzofuran-2-yl)ethanone |
InChI |
InChI=1S/C23H17BrO3/c1-15(25)21-14-18-19(24)12-13-20(23(18)27-21)26-22(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-14,22H,1H3 |
InChIキー |
QLOMOLVUYWJTQI-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC2=C(C=CC(=C2O1)OC(C3=CC=CC=C3)C4=CC=CC=C4)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


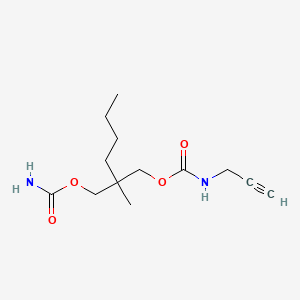

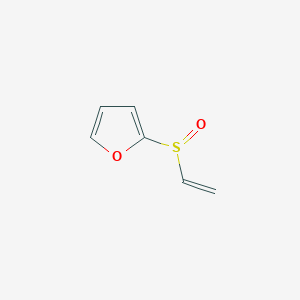
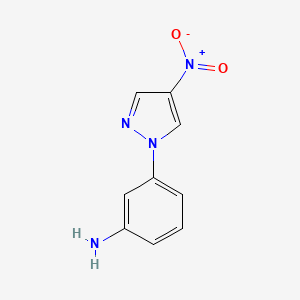
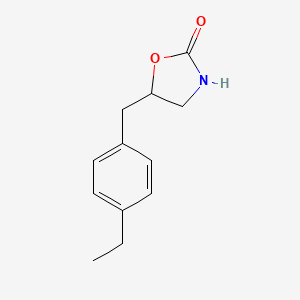
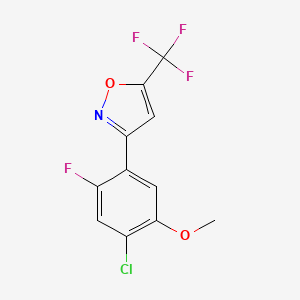
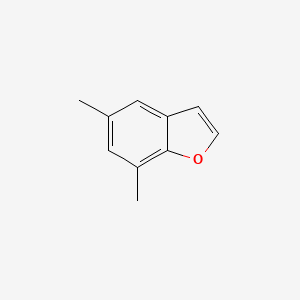
![Carbonic acid, 5,7-dihydroindolo[2,3-b]carbazol-6-yl ethyl ester](/img/structure/B12898198.png)
![Ethanol, 2-[bis[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]amino]-](/img/structure/B12898203.png)
![5-(4-Iodophenyl)-2H,5H-[1,3]dithiolo[4,5-c]pyrrole-2-thione](/img/structure/B12898211.png)
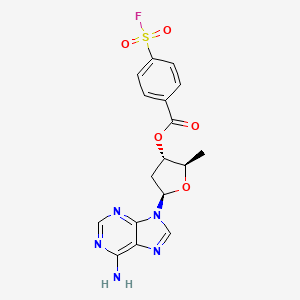

![2,8-Bis((4-nitrobenzyl)sulfonyl)dibenzo[b,d]furan](/img/structure/B12898250.png)
